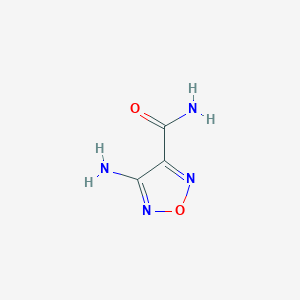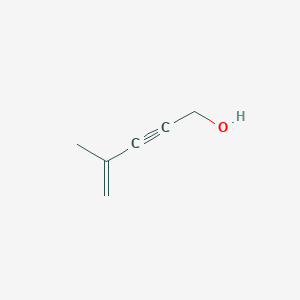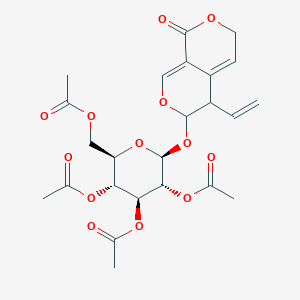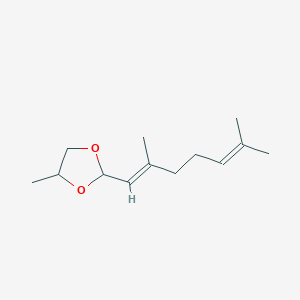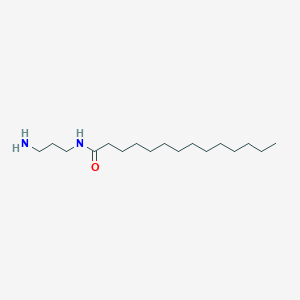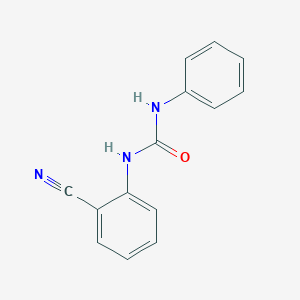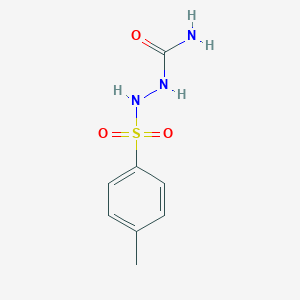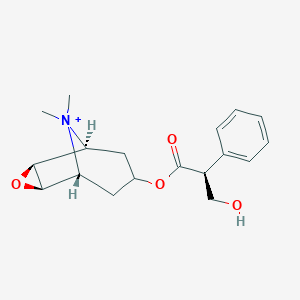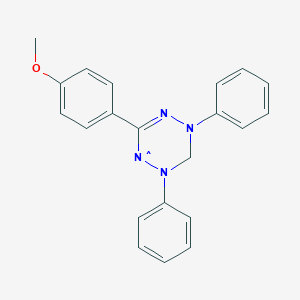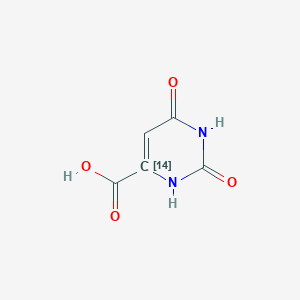
4-Fluoro-1H-inden-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Techniques : The synthesis of 4-Fluoro-1H-inden-2(3H)-one and its derivatives often involves multicomponent reactions. For instance, a specific derivative was synthesized using 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, leading to the formation of a compound crystallizing in the monoclinic space group C2/c (Sharma et al., 2013). Another method involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile (Saeed et al., 2011).
Molecular Structure Analysis
- Crystal Structure : The molecular structure of these compounds has been explored through X-ray crystallography, revealing details like planar molecular structures and specific conformations of rings (Özbey et al., 2004).
Chemical Reactions and Properties
- Chemical Reactions : Certain derivatives of 4-Fluoro-1H-inden-2(3H)-one participate in reactions such as multicomponent synthesis involving secondary aliphatic amines (Tsukamoto et al., 2007). These reactions are crucial for the development of biologically important compounds.
Physical Properties Analysis
- Crystallography and Physical Characteristics : The crystallographic studies provide insights into aspects like molecular packing and intermolecular interactions, which are essential for understanding the physical properties of these compounds (Tu et al., 2006).
Chemical Properties Analysis
- Molecular Interactions and Chemical Behavior : Research on the chemical properties of 4-Fluoro-1H-inden-2(3H)-one derivatives includes analysis of hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO transitions, providing insights into the reactivity and electronic structure of these compounds (Najiya et al., 2014).
Applications De Recherche Scientifique
Non-linear Optical Properties and Molecular Reactivity
The synthesis and characterization of heterocycle-based molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been explored for their potential in non-linear optics due to their first hyperpolarizability. These studies include analyses of their molecular stability, electrostatic potential, and reactivity, providing insights into their utility in developing new materials with specific optical properties. This research also delves into the molecule's interaction mechanisms, highlighting its potential in drug development, especially as anti-cancerous drugs (Murthy et al., 2017).
Fluorescent Molecular Systems for Ion Sensing
Research into the photophysical behavior of fluorescent molecular systems, such as N-(3-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)-benzamide, has uncovered their unique ability to sense fluoride ions. These systems exhibit dramatic changes in absorption and emission properties upon fluoride ion interaction, making them highly selective sensors for fluoride in micromolar concentrations. Such findings pave the way for developing new sensory materials for environmental and biological applications (Sarkar & Samanta, 2007).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles are of significant interest in the pharmaceutical and agrochemical industries due to their unique properties conferred by the fluorine atom. Studies have focused on the synthesis of various fluorinated heterocycles through methods such as rhodium(III)-catalyzed C-H activation, demonstrating their broad applicability in creating biologically active compounds. These efforts underscore the role of fluorinated compounds in designing more effective and selective drugs and agrochemicals (Wu et al., 2017).
Fluorine in Organic Synthesis
The introduction of fluorine atoms into organic molecules has been a subject of extensive study, highlighting fluorine's significant impact on the properties of compounds in science and technology. Research has delved into various fluorinating agents and methodologies for C-F bond formation and activation, illustrating the versatility and importance of fluorine in organic synthesis. Such advancements contribute to the development of new fluorinated materials with applications ranging from pharmaceuticals to specialized industrial products (Amii & Uneyama, 2009).
Fluorine-Substituted Compounds in Drug Design
High-level computational and experimental studies on the effects of substituting a hydroxyl group with a fluorine atom in molecules like D-glucose have shown that such substitutions can significantly impact the molecule's biochemical and biological activity. This research indicates that fluorine-substituted compounds can mimic the structural and electronic properties of their non-fluorinated counterparts while offering enhanced stability and reactivity, making them promising candidates for drug design and development (Hoffmann & Rychlewski, 2001).
Safety And Hazards
This section would detail any known safety concerns or hazards associated with the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This section would discuss potential areas for future research or applications of the compound.
I hope this general outline is helpful. If you have any other questions or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
4-fluoro-1,3-dihydroinden-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUBNRHGOGIMCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633269 |
Source


|
| Record name | 4-Fluoro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-inden-2(3H)-one | |
CAS RN |
1210824-58-0 |
Source


|
| Record name | 4-Fluoro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

